molecular formula C12H12N2O B6614158 N-methyl-N'-(1-naphthyl)urea CAS No. 75038-20-9

N-methyl-N'-(1-naphthyl)urea

Cat. No.: B6614158
CAS No.: 75038-20-9
M. Wt: 200.24 g/mol
InChI Key: VDJTZEDAWWLYLP-UHFFFAOYSA-N
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Description

N-methyl-N’-(1-naphthyl)urea is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is part of the urea derivatives family, which are known for their diverse applications in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N’-(1-naphthyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both mild and efficient, allowing for the production of N-substituted ureas in good to excellent yields with high chemical purity . Another common method involves the reaction of isocyanates or carbamoyl chlorides with ammonia .

Industrial Production Methods

Industrial production methods for N-methyl-N’-(1-naphthyl)urea typically involve large-scale synthesis using the aforementioned nucleophilic addition or reaction with isocyanates. These methods are designed to be resource-efficient and environmentally friendly, promoting sustainable industrial development .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-(1-naphthyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include potassium isocyanate, ammonia, and various oxidizing and reducing agents . The conditions for these reactions are typically mild, promoting high yields and chemical purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of N-methyl-N’-(1-naphthyl)urea, while substitution reactions may yield various substituted urea derivatives .

Scientific Research Applications

N-methyl-N’-(1-naphthyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including its role as a disruptor of cytokine-mediated STAT1 signaling in β-cells.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-N’-(1-naphthyl)urea involves its interaction with specific molecular targets and pathways. For example, it acts as a disruptor of cytokine-mediated STAT1 signaling in β-cells . This disruption can affect various cellular processes, leading to its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-N’-(1-naphthyl)urea include:

  • N-methyl-N-(3-methylphenyl)-N’-(1-naphthyl)urea
  • N-methyl-N-(2-thiazolyl)-N’-alkyl substituted thioureas

Uniqueness

Its ability to disrupt cytokine-mediated signaling pathways sets it apart from other urea derivatives .

Properties

IUPAC Name

1-methyl-3-naphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-13-12(15)14-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJTZEDAWWLYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308813
Record name N-methyl-N'-(1-naphthyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75038-20-9
Record name NSC209818
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-methyl-N'-(1-naphthyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Methyl-N'-(1-naphthyl)urea was prepared preliminarily from 1-naphthyl isocyanate and methylamine by the same procedure as in Reference Example 1. The urea compound as the starting material was reacted with cyanoacetic acid to form a uracil ring. Using sodium nitrite a nitroso group was introduced into the 5-position of the uracil ring in the obtained 6-amino-3-methyl-1-(1-naphthyl)uracil and then reduced with hydrogen gas to prepare 5,6-diamino-3-methyl-1-(1-naphthyl)uracil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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